molecular formula C21H14F3N3OS B2754430 N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide CAS No. 863594-09-6

N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2754430
CAS No.: 863594-09-6
M. Wt: 413.42
InChI Key: UTVZOVUZLKXBHT-UHFFFAOYSA-N
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Description

N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide is a heterocyclic compound featuring a benzamide core linked to a thiazolo[5,4-b]pyridine scaffold. The trifluoromethyl (-CF₃) group at the 3-position of the benzamide moiety enhances lipophilicity and metabolic stability, while the thiazolo-pyridine system contributes to π-π stacking interactions in biological targets .

Properties

IUPAC Name

N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F3N3OS/c1-12-7-8-14(19-27-16-6-3-9-25-20(16)29-19)11-17(12)26-18(28)13-4-2-5-15(10-13)21(22,23)24/h2-11H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVZOVUZLKXBHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Thiazolo[5,4-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from 2-aminopyridine and a thioamide, the thiazolo[5,4-b]pyridine ring can be constructed via a cyclization reaction.

    Functionalization of the Phenyl Ring: The phenyl ring can be functionalized with a trifluoromethyl group using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.

    Coupling Reactions: The final step involves coupling the thiazolo[5,4-b]pyridine derivative with the trifluoromethylated benzamide. This can be done using palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, catalyst), and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can target the nitro or carbonyl groups present in the molecule, using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens (for electrophilic) or nucleophiles like amines and thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-CPBA.

    Reducing Agents: LiAlH4, NaBH4.

    Catalysts: Palladium-based catalysts for coupling reactions.

    Solvents: Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl group in the benzamide can produce corresponding amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the most significant applications of this compound is its potential as a phosphoinositide 3-kinase (PI3K) inhibitor. The PI3K signaling pathway is crucial in regulating cellular functions such as growth, proliferation, and survival. Inhibiting this pathway can lead to the suppression of tumor growth and metastasis, making N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide a candidate for anticancer drug development. Early studies indicate that this compound exhibits potent inhibitory activity against PI3K at nanomolar concentrations, suggesting its effectiveness in cancer treatment .

Biological Studies
The compound's ability to interact with key enzymes makes it valuable for studying various biological processes. It can serve as a tool to explore the mechanisms underlying diseases and cellular functions. For instance, its role in modulating PI3K activity allows researchers to investigate its effects on cell signaling pathways and gene expression .

Chemical Biology

Molecular Probing
In chemical biology, this compound can be utilized to probe biological systems. Its selective inhibition of specific molecular targets aids in understanding their roles in cellular processes. This application is particularly relevant in the context of drug discovery and the identification of new therapeutic targets .

Industrial Applications

Synthesis and Production
The synthesis of this compound typically involves multiple steps starting from commercially available substances. Optimizing synthetic routes can improve yield and reduce production costs. This aspect is crucial for industrial applications where large-scale production may be required for further research or commercial use .

Case Studies

In recent studies focusing on thiazolo[5,4-b]pyridine derivatives, compounds similar to this compound have been evaluated for their antibacterial and antifungal activities. For example, derivatives were tested against Escherichia coli and Staphylococcus aureus, showing promising results that highlight the potential of thiazole-based compounds in antimicrobial applications .

Summary of Findings

Application AreaKey Findings
Medicinal ChemistryPotential PI3K inhibitor; anticancer properties
Biological StudiesUseful for studying enzyme interactions
Chemical BiologyProbing biological systems; understanding targets
Industrial ApplicationsSynthetic optimization for large-scale production

Mechanism of Action

The mechanism of action of N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the thiazolo[5,4-b]pyridine moiety may interact with aromatic residues in the target protein.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Compound 1 ()
  • Structure: (R)-N-(1-(3-(8-methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)-2-(methylsulfonyl)benzamide
  • Key Features :
    • Additional imidazo[4,5-d]thiazolo[5,4-b]pyridine core.
    • Methylsulfonyl (-SO₂CH₃) substituent on benzamide.
    • Molecular weight: 521 (MH) .
  • Comparison :
    • The imidazo-thiazolo-pyridine system increases steric bulk compared to the simpler thiazolo-pyridine in the target compound.
    • The methylsulfonyl group may enhance solubility but reduce membrane permeability relative to the -CF₃ group.
N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide ()
  • Structure : Pyridine-2-carboxamide linked to a thiazolylpyridine group.
  • Key Features :
    • Pyridine-carboxamide backbone instead of benzamide.
    • Methylsulfonyl substituent.
  • Comparison: The pyridine-carboxamide may alter binding affinity compared to benzamide derivatives.
Z2/Z3 Antitubercular Agents ()
  • Structure : (E)-N-methyl-2-((3-(2-(pyridin-2-yl)vinyl)-7H-indazol-6-yl)thio)benzamide.
  • Key Features :
    • Indazole-thioether linkage instead of thiazolo-pyridine.
    • Pyridinylvinyl group for π interactions.
  • Comparison :
    • The thioether and indazole moieties introduce distinct electronic properties, possibly targeting enzymes like QcrB in tuberculosis .
    • Absence of -CF₃ may reduce metabolic stability compared to the target compound.
Piperazine-Containing Analog ()
  • Structure : N-[2-(4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazin-1-yl)-5-(trifluoromethyl)phenyl]-3-methoxybenzamide.
  • Key Features :
    • Piperazine ring enhances solubility and basicity.
    • Dual -CF₃ groups and a chloro-pyridine substituent.
    • Molecular weight: 558.9 .
  • Comparison: Piperazine improves water solubility but may increase off-target interactions.

Physicochemical and Pharmacokinetic Trends

Compound Core Structure Key Substituents Molecular Weight Notable Features
Target Compound Benzamide + thiazolo-pyridine -CF₃, -CH₃ ~450 (estimated) High lipophilicity, metabolic stability
Compound 1 () Imidazo-thiazolo-pyridine -SO₂CH₃, -CH₃ 521 Enhanced solubility, steric bulk
Z2/Z3 () Benzamide + indazole-thioether Pyridinylvinyl, -SCH₃ ~450–470 Antitubercular activity
Piperazine Analog () Benzamide + piperazine Dual -CF₃, -Cl 558.9 Improved solubility, higher mass

Biological Activity

N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Structural Overview

The compound features a thiazolo[5,4-b]pyridine moiety and a trifluoromethyl group, which are significant for its biological activity. The trifluoromethyl group is known to enhance the pharmacological properties of compounds by improving their metabolic stability and bioavailability .

Research indicates that compounds similar to this compound exhibit various mechanisms of action, particularly through the inhibition of specific enzymes and receptors involved in cellular signaling pathways. Notably, it has been identified as an inhibitor of phosphoinositide 3-kinase (PI3K), a crucial enzyme in regulating cell growth and survival. This inhibition can lead to altered gene expression and cellular metabolism, suggesting its potential in treating cancers characterized by aberrant PI3K signaling.

Biological Activities

The biological activities attributed to this compound include:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth by targeting pathways involved in cancer cell proliferation.
  • Anti-inflammatory Effects : Similar thiazolo[5,4-b]pyridine derivatives have demonstrated anti-inflammatory properties, which may extend to this compound as well.
  • Antimicrobial Properties : Compounds with similar structures have shown promising results against various bacterial strains, indicating potential antimicrobial activity .

Case Studies and Research Findings

Several studies have explored the biological activity of related thiazolo[5,4-b]pyridine compounds:

  • Anticancer Properties : A study highlighted the effectiveness of a related compound in inhibiting cancer cell lines at nanomolar concentrations. The mechanism involved PI3K pathway modulation, leading to reduced cell viability in vitro.
  • Antimicrobial Screening : In vitro tests against Gram-positive and Gram-negative bacteria revealed that derivatives of thiazolo compounds exhibited significant antibacterial activity. For instance, modifications in the phenyl ring enhanced the potency against Methicillin-resistant Staphylococcus aureus (MRSA) .
  • Pharmacological Review : A comprehensive review on nitrogenous heterocycles found that thiazolo derivatives possess a broad spectrum of pharmacological activities, including anticancer and antimicrobial effects. This reinforces the potential therapeutic applications of this compound .

Data Table: Summary of Biological Activities

Activity Type Mechanism Reference
AntitumorInhibition of PI3K signaling
Anti-inflammatoryModulation of inflammatory pathways
AntimicrobialInhibition of bacterial growth

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